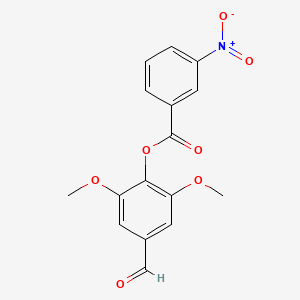![molecular formula C10H14ClNO2S B5869163 N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide, also known as Clenbuterol, is a beta-2 adrenergic agonist that is commonly used in scientific research. It is a potent bronchodilator and has been used to treat respiratory disorders such as asthma in both humans and animals. In addition, Clenbuterol has been shown to have anabolic properties and has been used in livestock to promote muscle growth and increase meat production. In
作用机制
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide works by binding to beta-2 adrenergic receptors in the body, which leads to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle in the bronchioles, leading to bronchodilation. In addition, N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been shown to increase protein synthesis and decrease protein degradation, leading to an increase in muscle mass.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its bronchodilator and anabolic properties, N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been shown to increase metabolic rate and fat oxidation, leading to weight loss. It has also been shown to increase heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
One advantage of using N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide in lab experiments is its potency and selectivity for beta-2 adrenergic receptors. This allows for precise control of the experimental conditions and reduces the risk of off-target effects. However, one limitation of using N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide is its short half-life, which requires frequent dosing in order to maintain therapeutic levels.
未来方向
There are a number of future directions for research on N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide. One area of interest is its potential use in the treatment of obesity and metabolic disorders. N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been shown to increase metabolic rate and fat oxidation, making it a promising candidate for weight loss and management of metabolic disorders. Another area of interest is its potential use in the treatment of muscle wasting and degenerative diseases, such as muscular dystrophy. N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been shown to increase protein synthesis and decrease protein degradation, making it a potential therapeutic agent for these conditions. Finally, there is interest in developing more selective and potent beta-2 adrenergic agonists, which could lead to improved treatments for respiratory disorders and other conditions.
合成方法
The synthesis of N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide involves the reaction of 3-chlorobenzyl chloride with ethylamine to form N-(3-chlorobenzyl)ethylamine. This compound is then reacted with ethanesulfonyl chloride to form the final product, N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide.
科学研究应用
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been used in scientific research to study its effects on the respiratory system, as well as its anabolic properties. It has been shown to improve lung function in patients with asthma and chronic obstructive pulmonary disease (COPD). In addition, N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been used to study its effects on muscle growth and metabolism, particularly in livestock.
属性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-15(13,14)12-7-6-9-4-3-5-10(11)8-9/h3-5,8,12H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNQWYUSJFGOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)

![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)

![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)

![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)